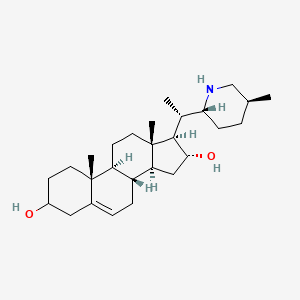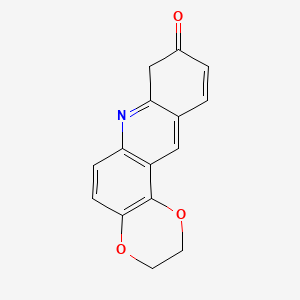
2,4-Di(allyloxy)-6-(tetradecyloxy)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Di(allyloxy)-6-(tetradecyloxy)-1,3,5-triazine is a triazine derivative characterized by the presence of allyloxy and tetradecyloxy groups attached to the triazine ring. Triazines are a class of nitrogen-containing heterocycles that have found extensive applications in various fields due to their versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di(allyloxy)-6-(tetradecyloxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with allyl alcohol and tetradecyl alcohol under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by allyloxy and tetradecyloxy groups.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Di(allyloxy)-6-(tetradecyloxy)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The allyloxy and tetradecyloxy groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2,4-Di(allyloxy)-6-(tetradecyloxy)-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,4-Di(allyloxy)-6-(tetradecyloxy)-1,3,5-triazine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The allyloxy and tetradecyloxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Di-tert-butylphenol: Known for its antioxidant properties and used in various industrial applications.
2,4-Di-tert-amylphenol: Used as an impurity and hydrolysis product in food contact materials.
Uniqueness
2,4-Di(allyloxy)-6-(tetradecyloxy)-1,3,5-triazine is unique due to the presence of both allyloxy and tetradecyloxy groups, which impart distinct chemical and physical properties. These groups enhance its solubility in organic solvents and its reactivity towards various chemical transformations, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
94134-23-3 |
|---|---|
Fórmula molecular |
C23H39N3O3 |
Peso molecular |
405.6 g/mol |
Nombre IUPAC |
2,4-bis(prop-2-enoxy)-6-tetradecoxy-1,3,5-triazine |
InChI |
InChI=1S/C23H39N3O3/c1-4-7-8-9-10-11-12-13-14-15-16-17-20-29-23-25-21(27-18-5-2)24-22(26-23)28-19-6-3/h5-6H,2-4,7-20H2,1H3 |
Clave InChI |
RFOILQBZYJVNMC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCOC1=NC(=NC(=N1)OCC=C)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















